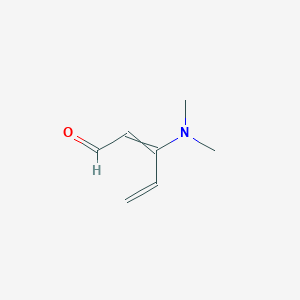
3-(Dimethylamino)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)penta-2,4-dienal is an organic compound characterized by a conjugated diene system and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)penta-2,4-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of pyrolytic products of corresponding acetals, followed by condensation reactions . Another method includes the preparation from pyridinium salts, which are known to yield aminopentadienals .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as large-scale condensation reactions and rearrangements, can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the reagents used, substituted dienals or other derivatives can be formed.
Scientific Research Applications
3-(Dimethylamino)penta-2,4-dienal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)penta-2,4-dienal involves its ability to participate in various chemical reactions due to its conjugated diene system and aldehyde group. The compound can act as both a nucleophile and an electrophile, making it versatile in chemical synthesis . Its molecular targets and pathways are primarily related to its reactivity with other chemical species.
Comparison with Similar Compounds
Similar Compounds
5-Aminopenta-2,4-dienal: Another conjugated diene with an amino group instead of a dimethylamino group.
2,2-Dimethylpenta-3,4-dienal: A similar compound with different substituents on the diene system.
Uniqueness
3-(Dimethylamino)penta-2,4-dienal is unique due to its dimethylamino group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of nonlinear optical materials and other specialized applications .
Properties
CAS No. |
920518-67-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-(dimethylamino)penta-2,4-dienal |
InChI |
InChI=1S/C7H11NO/c1-4-7(5-6-9)8(2)3/h4-6H,1H2,2-3H3 |
InChI Key |
LIYFNWYFAMNSER-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=CC=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















